Structural Identity and Purity: Differentiating 4-Cyclopropyl-3-methylaniline from its Regioisomer
The target compound, 4-cyclopropyl-3-methylaniline, is a regioisomer of 2-cyclopropyl-3-methylaniline. While both share the molecular formula C₁₀H₁₃N, their chemical and biological profiles are distinct. 4-Cyclopropyl-3-methylaniline is characterized by a 95% purity as specified by multiple vendors . The position of the cyclopropyl group (para vs. ortho to the amine) results in a unique InChI Key of ANNKRWAGEJSSIF-UHFFFAOYSA-N . This structural difference directly impacts the molecule's electronic distribution, steric accessibility, and subsequent reactivity in cross-coupling reactions and its interaction with biological targets, a fundamental principle in SAR studies .
| Evidence Dimension | Regioisomerism (Substitution Pattern) |
|---|---|
| Target Compound Data | 4-cyclopropyl-3-methylaniline; InChI Key: ANNKRWAGEJSSIF-UHFFFAOYSA-N; Purity: 95% |
| Comparator Or Baseline | 2-cyclopropyl-3-methylaniline; Different InChI Key; Purity: Not directly comparable |
| Quantified Difference | Difference in cyclopropyl group position (para vs. ortho) |
| Conditions | Vendor Specification, PubChem Database |
Why This Matters
Selecting the correct regioisomer is critical for research reproducibility; using the 2-cyclopropyl analog will yield different reaction products and biological outcomes, invalidating studies designed for the 4-cyclopropyl isomer.
